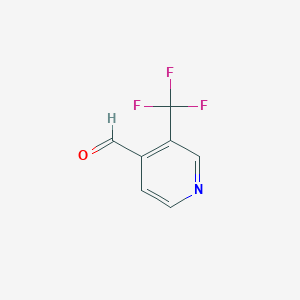

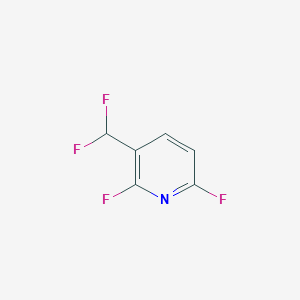

3-(Difluoromethyl)-2,6-difluoropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

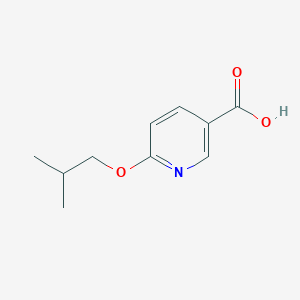

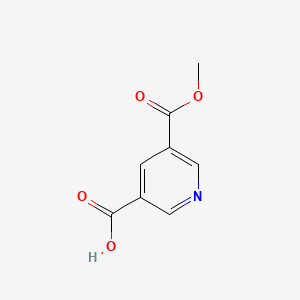

3-(Difluoromethyl)-2,6-difluoropyridine is a chemical compound that is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .

Synthesis Analysis

The synthesis of 3-(Difluoromethyl)-2,6-difluoropyridine involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis

The chemical reactions involving 3-(Difluoromethyl)-2,6-difluoropyridine include nucleophilic, electrophilic, and free radical di- and monofluoromethylation reagents and reactions . These reactions are significant in the synthesis of CF2H- and CH2F-containing compounds .Applications De Recherche Scientifique

Pharmaceutical Drug Design

The CF2H moiety is increasingly utilized in drug design due to its ability to improve chemical, physical, and biological properties of molecules . The incorporation of 3-(Difluoromethyl)-2,6-difluoropyridine into pharmaceuticals can enhance lipophilicity, metabolic stability, and cell membrane permeability, which are crucial for bioavailability . This compound can be used to create structurally diverse 3-difluoromethyl-quinoxalin-2-ones , which are of significant interest due to their presence in natural products and bioactive compounds .

Material Science

In material science, the integration of fluorine atoms into organic molecules can lead to the development of materials with improved properties3-(Difluoromethyl)-2,6-difluoropyridine can be a key ingredient in synthesizing new materials that require specific fluorinated structures for enhanced durability, resistance, or other specialized characteristics .

Agrochemicals

The difluoromethyl group in 3-(Difluoromethyl)-2,6-difluoropyridine can be leveraged to create agrochemicals with increased efficacy. The presence of fluorine can lead to agrochemicals that are more stable and have a longer shelf life, potentially reducing the frequency of application and environmental impact .

Catalysis

This compound can act as a catalyst or a component in catalytic systems, particularly in reactions where the introduction of fluorine is desired. Its unique structure allows for the exploration of novel catalytic pathways, which can be beneficial in various synthesis processes.

Synthesis of Bioactive Molecules

The difluoromethyl group is a valuable moiety in the synthesis of bioactive molecules3-(Difluoromethyl)-2,6-difluoropyridine can be used to introduce the difluoromethyl group into molecules, potentially leading to the discovery of new lead compounds and drug candidates .

Development of Fluorine-Containing Pharmaceuticals

Fluorine-containing pharmaceuticals often exhibit improved pharmacokinetic and pharmacodynamic profiles. The use of 3-(Difluoromethyl)-2,6-difluoropyridine in the synthesis of these pharmaceuticals can contribute to the development of drugs with better efficacy and reduced side effects .

Hydrogen-Bond Donor Studies

Studies have shown that compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues. This property can be exploited in the design of new molecules for pharmaceuticals and material science, where hydrogen bonding plays a critical role .

Late-Stage Functionalization

The compound can be used in late-stage functionalization, a technique that allows for the modification of complex molecules at the final stages of synthesis. This is particularly useful in drug discovery, where it can enable the rapid generation of analogues for structure-activity relationship studies .

Safety and Hazards

Orientations Futures

The incorporation of CF2H into biologically active molecules represents an important and efficient strategy for seeking lead compounds and drug candidates . This would facilitate increasing chances and possibilities for seeking potential lead compounds and drug candidates and further boost the development of fluorine-containing pharmaceuticals .

Mécanisme D'action

Target of Action

The primary target of 3-(Difluoromethyl)-2,6-difluoropyridine is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a crucial role in energy production in cells .

Mode of Action

3-(Difluoromethyl)-2,6-difluoropyridine acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate in the TCA cycle . This inhibition disrupts the energy production process, leading to the death of the organism .

Biochemical Pathways

The compound primarily affects the TCA cycle and the electron transport chain . By inhibiting the SDH enzyme, it disrupts these pathways, leading to a decrease in ATP production. This energy deficiency can cause a variety of downstream effects, including growth inhibition and cell death .

Pharmacokinetics

Like other sdhis, it is likely to have good bioavailability due to its ability to penetrate cell membranes and reach its target site

Result of Action

The primary result of the action of 3-(Difluoromethyl)-2,6-difluoropyridine is the inhibition of energy production , leading to the death of the organism . This makes it an effective fungicide, as it can effectively control a broad spectrum of fungal species .

Propriétés

IUPAC Name |

3-(difluoromethyl)-2,6-difluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-4-2-1-3(5(8)9)6(10)11-4/h1-2,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYICBXGNVGTRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602899 |

Source

|

| Record name | 3-(Difluoromethyl)-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-2,6-difluoropyridine | |

CAS RN |

85396-63-0 |

Source

|

| Record name | 3-(Difluoromethyl)-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[5,4-b]pyridine](/img/structure/B1319707.png)

![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1319747.png)